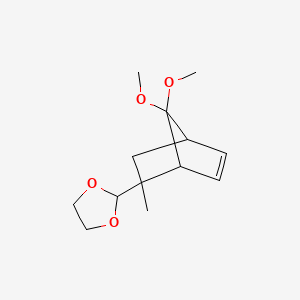
5-(1,3-Dioxolan-2-yl)-5-methyl-2-norbornen-7-one dimethyl acetal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,3-Dioxolan-2-yl)-5-methyl-2-norbornen-7-one dimethyl acetal is a complex organic compound that features a dioxolane ring fused with a norbornene structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-yl)-5-methyl-2-norbornen-7-one dimethyl acetal typically involves the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst. Common catalysts include toluenesulfonic acid or Lewis acids like zirconium tetrachloride . The reaction is often carried out under reflux conditions with continuous removal of water to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more robust and scalable methods, such as the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of molecular sieves or orthoesters can also aid in the efficient removal of water during the reaction .
化学反应分析
Types of Reactions
5-(1,3-Dioxolan-2-yl)-5-methyl-2-norbornen-7-one dimethyl acetal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminium hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dioxolane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles such as organolithium or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .
科学研究应用
5-(1,3-Dioxolan-2-yl)-5-methyl-2-norbornen-7-one dimethyl acetal has several applications in scientific research:
作用机制
The mechanism by which 5-(1,3-Dioxolan-2-yl)-5-methyl-2-norbornen-7-one dimethyl acetal exerts its effects involves the formation of a stable acetal linkage, which protects carbonyl groups from unwanted reactions. This stability is crucial in multi-step synthetic processes where selective protection and deprotection of functional groups are required . The molecular targets and pathways involved depend on the specific application and the nature of the compound it is interacting with.
相似化合物的比较
Similar Compounds
1,3-Dioxane: Another cyclic acetal with similar protective properties but different ring size and stability.
1,3-Dioxolane: A simpler analog with a smaller ring size, often used in similar applications.
Benzo[d][1,3]dioxole: Contains a benzene ring fused with a dioxolane ring, used in the synthesis of various organic compounds.
Uniqueness
5-(1,3-Dioxolan-2-yl)-5-methyl-2-norbornen-7-one dimethyl acetal is unique due to its fused norbornene structure, which imparts additional rigidity and stability compared to other dioxolane derivatives. This makes it particularly useful in applications requiring robust protective groups and stable intermediates .
属性
CAS 编号 |
31969-68-3 |
|---|---|
分子式 |
C13H20O4 |
分子量 |
240.29 g/mol |
IUPAC 名称 |
2-(7,7-dimethoxy-2-methyl-2-bicyclo[2.2.1]hept-5-enyl)-1,3-dioxolane |
InChI |
InChI=1S/C13H20O4/c1-12(11-16-6-7-17-11)8-9-4-5-10(12)13(9,14-2)15-3/h4-5,9-11H,6-8H2,1-3H3 |
InChI 键 |
RECSUIPCDMEEJH-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2C=CC1C2(OC)OC)C3OCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl]amino}-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14691631.png)
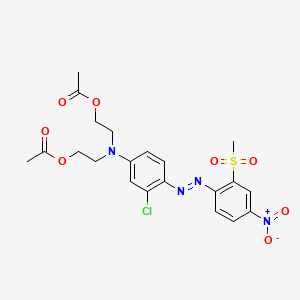
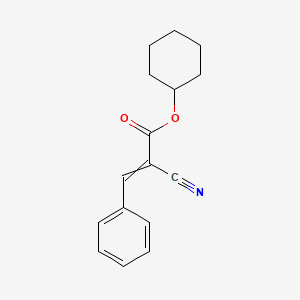
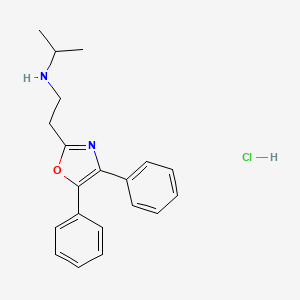
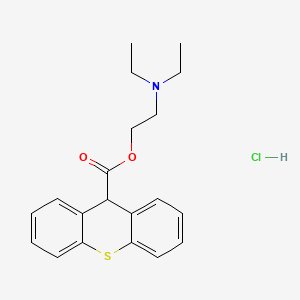
![[5-(dimethylamino)-2-methylphenyl] N-methylcarbamate](/img/structure/B14691655.png)
![3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,7,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14691669.png)
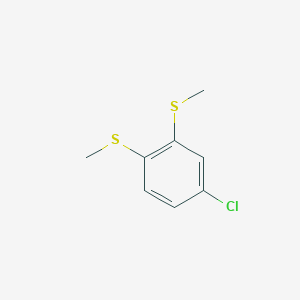
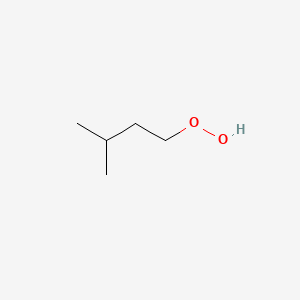
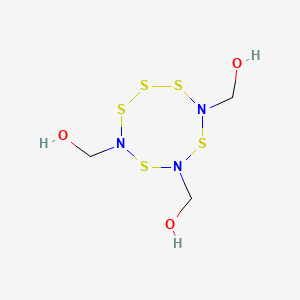
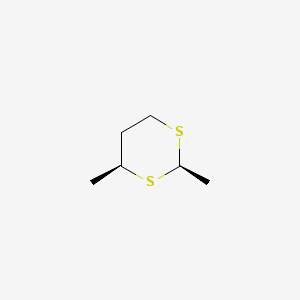
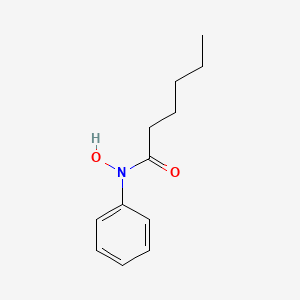
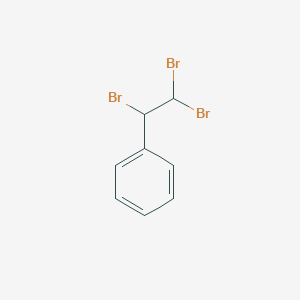
![2-[(2-Aminopropyl)amino]ethan-1-ol](/img/structure/B14691720.png)
